Technical Guide: Cereblon E3 Ligase Binding Affinity of 4-Cyclopropyl Analogs
Technical Guide: Cereblon E3 Ligase Binding Affinity of 4-Cyclopropyl Analogs
The following technical guide details the structural pharmacology, binding kinetics, and experimental characterization of 4-cyclopropyl analogs of thalidomide, specifically focusing on the 4-(cyclopropylamino)phthalimide class (exemplified by the ligand D47 ).
Executive Summary
The modification of the phthalimide ring at the C4 position has been a cornerstone in the evolution of Immunomodulatory Imide Drugs (IMiDs). While first-generation thalidomide relies on a simple phthalimide core, second-generation agents like lenalidomide and pomalidomide introduced a C4-amino group, significantly enhancing Cereblon (CRBN) affinity and altering substrate selectivity.
The 4-cyclopropyl analog (specifically 4-(cyclopropylamino)-thalidomide , often coded as D47 ) represents a critical "third-wave" scaffold. It is widely utilized not just as a standalone modulator but as a superior Ligase Binding Moiety (LBM) in PROTAC (Proteolysis Targeting Chimera) design. This guide analyzes why this specific alkyl-amino modification retains high affinity while improving physicochemical properties for linker attachment.
Structural Basis of Affinity
To understand the affinity of 4-cyclopropyl analogs, one must first deconstruct the CRBN ligand-binding pocket.
The Tri-Trp Pocket
The CRBN thalidomide-binding domain (TBD) features a hydrophobic "cage" formed by three tryptophan residues (Trp380, Trp386, Trp400 in human CRBN).
-
Glutarimide Ring (The Anchor): This moiety is non-negotiable. It inserts deeply into the Tri-Trp cage, forming hydrogen bonds with the backbone of His378 and Trp380 .
-
Phthalimide Ring (The Effector): This portion sits at the solvent-exposed surface. It is responsible for recruiting neosubstrates (e.g., IKZF1, IKZF3, GSPT1).
The C4 "Exit Vector"
The C4 position of the phthalimide ring is the primary determinant of potency and neosubstrate specificity.
-
Thalidomide (C4-H): Weakest affinity; limited neosubstrate recruitment.
-
Lenalidomide (C4-NH2): The amino group acts as a hydrogen bond donor and creates a specific electronic surface that stabilizes the recruitment of Zinc Finger degradons (e.g., Ikaros).
-
4-Cyclopropylamino (C4-NH-cPr): The D47 analog substitutes one hydrogen of the amino group with a cyclopropyl ring.
Structural Advantage of D47: The cyclopropyl group is small enough to avoid steric clashes with the "lid" of the binding pocket but lipophilic enough to potentially displace high-energy water molecules at the pocket entrance. Furthermore, converting the primary amine (lenalidomide) to a secondary amine (D47) maintains the critical hydrogen bond donor capability while changing the vector of the lone pair, often improving metabolic stability against N-acetylation.
Binding Mode Diagram
The following diagram illustrates the interaction hierarchy within the CRBN-DDB1-Ligand complex.
Caption: Hierarchical binding mode of 4-cyclopropyl analogs. The C4-cyclopropylamino group serves as the critical interface for neosubstrate recruitment.
Comparative Binding Affinity Data
While exact
| Compound | Structure | C4 Substituent | Relative CRBN Affinity* | Primary Application |
| Thalidomide | Phthalimide | -H | 1.0x (Baseline) | Clinical (Myeloma) |
| Lenalidomide | Phthalimide | -NH₂ | ~10-12x | Clinical (MDS, Myeloma) |
| Pomalidomide | Phthalimide | -NH₂ (C5=O removed) | ~15-20x | Clinical (Resistant Myeloma) |
| D47 (Analog) | Phthalimide | -NH-Cyclopropyl | ~10-15x | PROTAC Linker / Tool |
*Relative Affinity refers to the fold-increase in binding strength compared to Thalidomide in competition assays.
Key Insight: The 4-cyclopropylamino analog (D47) retains the high affinity of lenalidomide. It does not significantly penalize binding, which is why it is the scaffold of choice for "dTAG" systems (degradation tags) where a linker must be attached without destroying CRBN engagement.
Experimental Protocols for Affinity Validation
To rigorously determine the binding affinity of a 4-cyclopropyl analog, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay is the industry standard.
TR-FRET Competition Assay Workflow
This assay measures the ability of the 4-cyclopropyl analog to displace a fluorophore-labeled tracer (e.g., Cy5-Thalidomide) from recombinant CRBN.
Reagents:
-
Protein: His-tagged or FLAG-tagged human CRBN-DDB1 complex.
-
Tracer: Cy5-conjugated Thalidomide (binds to the Tri-Trp pocket).
-
Detection: Terbium (Tb)-labeled anti-His/FLAG antibody (Donor).
-
Analogs: 4-cyclopropylamino thalidomide (Test), Lenalidomide (Positive Control).
Step-by-Step Protocol:
-
Preparation: Dilute CRBN-DDB1 complex to 5 nM in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Dispensing: Add 5 µL of CRBN complex to a 384-well low-volume white plate.
-
Compound Addition: Add 50 nL of test compounds (11-point serial dilution in DMSO) using an acoustic dispenser (e.g., Echo 550).
-
Tracer Addition: Add 5 µL of Cy5-Thalidomide tracer (final concentration =
of tracer, typically ~50-100 nM) mixed with Tb-labeled antibody. -
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
-
Readout: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 615 nm [Tb], Emission 2: 665 nm [Cy5]).
-
Analysis: Calculate TR-FRET ratio (
). Plot % inhibition vs. log[Compound] to determine . Convert to using the Cheng-Prusoff equation.
Assay Logic Diagram
Caption: Logic flow for TR-FRET competition assay. Low signal indicates successful binding of the 4-cyclopropyl analog.
Synthesis & Application Note
The synthesis of 4-cyclopropyl analogs typically proceeds via a nucleophilic aromatic substitution (
-
Precursor: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione.[1][2][3][4]
-
Reagent: Cyclopropylamine (acting as the nucleophile).
-
Conditions: DIPEA, DMF/DMSO, heat (90°C).
-
Outcome: The fluorine at C4 is displaced by the cyclopropylamine, yielding D47 .
Why this matters: The ease of this synthesis allows researchers to rapidly generate libraries of C4-modified "warheads" for PROTAC development, where the cyclopropylamine nitrogen can be further alkylated or used as a branching point, although typically the cyclopropyl group itself is the terminal modification to tune solubility.
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science.[5] Link
-
Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science (describing the dTAG system and D47 analogs). Link
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link
-
Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation. Nature Chemical Biology. Link
Sources
- 1. EP3331906A1 - Tunable endogenous protein degradation - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. WO2017007612A1 - Methods to induce targeted protein degradation through bifunctional molecules - Google Patents [patents.google.com]
- 4. CA2994969A1 - Targeted protein degradation to attenuate adoptive t-cell therapy associated adverse inflammatory responses - Google Patents [patents.google.com]
- 5. WO2023249974A2 - Cyclin-dependent kinase 2 inhibitors for medical treatment - Google Patents [patents.google.com]
